molecular formula C12H11NO3 B1268360 Ethyl 2-phenyl-1,3-oxazole-4-carboxylate CAS No. 39819-39-1

Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

Cat. No. B1268360
CAS RN: 39819-39-1
M. Wt: 217.22 g/mol
InChI Key: OMURDPWNJICYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-phenyl-1,3-oxazole-4-carboxylate, also known as ethyl phenyloxazole-4-carboxylate, is an organic compound with the molecular formula C10H10NO3. It is a colorless solid that is soluble in organic solvents. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, agricultural chemicals, and other specialty chemicals. It also has potential applications in the field of biochemistry and pharmacology.

Scientific Research Applications

Stereoselective Synthesis

  • Synthesis of Anti-2-Oxazolidinones : Ethyl anti-4-substituted phenyl-2-oxo-1,3-oxazolidine-5-carboxylates are synthesized using the Ph3P–CCl4–Et3N system through SN2 cyclization of N-Boc-β-amino alcohols. This method offers a stereoselective approach in organic synthesis (Madhusudhan et al., 2003).

Corrosion Inhibition

  • Corrosion Inhibitors in Hydrochloric Acid Medium : Oxazole derivatives, including ethyl 2-phenyl-1,3-oxazole-4-carboxylate derivatives, have shown effectiveness as corrosion inhibitors for mild steel in a hydrochloric acid environment. Their efficacy increases with concentration, indicating their potential as protective agents in industrial applications (Rahmani et al., 2018).

Chemical Synthesis and Modification

  • Creation of Chiral 2-Aminoalkyloxazole-4-carboxylates : Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate can be transformed into 2-aminoalkyloxazole-4-carboxylate esters, useful in producing various chiral compounds (Cox et al., 2003).

Catalysis

  • Palladium-Catalyzed Alkenylation, Benzylation, and Alkylation : Ethyl oxazole-4-carboxylate can be modified through palladium-catalyzed reactions with various halides, demonstrating its versatility in organic synthesis (Verrier et al., 2009).

Versatile Intermediate in Synthesis

  • Synthesis of Substituted Oxazoles : Ethyl 2-chlorooxazole-4-carboxylate, a related compound, serves as a versatile intermediate for synthesizing various oxazoles, underpinning its importance in organic chemistry (Hodgetts & Kershaw, 2002).

Safety and Hazards

While specific safety and hazard information for Ethyl 2-phenyl-1,3-oxazole-4-carboxylate is not available, it is generally recommended to handle similar compounds in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

ethyl 2-phenyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-15-12(14)10-8-16-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMURDPWNJICYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341205
Record name Ethyl 2-phenyl-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39819-39-1
Record name Ethyl 2-phenyl-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of phenylboronic acid (729 mg, 5.98 mmol), 2-chloro-oxazole-4-carboxylic acid ethyl ester (prepared according to the procedures described in Org. Lett. 2002, 4 (17), 2905 and J. Med. Chem. 1971, 14, 1075) (1.0 g, 5.70 mmol), Pd[PPh3]4 (329 mg, 0.285 mmol), and sodium carbonate (2M, 2 mL) in ethylene glycol dimethyl ether (10 mL) were heated at 90 degrees overnight. After cooling the reaction, solvent was removed to give the crude residue. Flash chromatography (Merck silica gel 60, 230-400 mesh, 5-45% ethyl acetate in hexane for 35 min) gave 2-phenyl-oxazole-4-carboxylic acid ethyl ester (1.03 g, 83%) as colorless oil. LCMS calcd for C12H11NO3 (m/e) 217, obsd 218 (M+H).
Quantity
729 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 17 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Pd[PPh3]4
Quantity
329 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-phenyl-1,3-oxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-phenyl-1,3-oxazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-phenyl-1,3-oxazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-phenyl-1,3-oxazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-phenyl-1,3-oxazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.